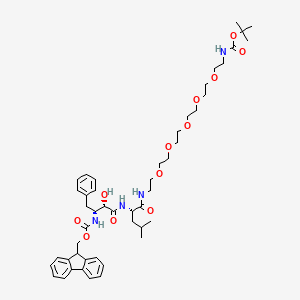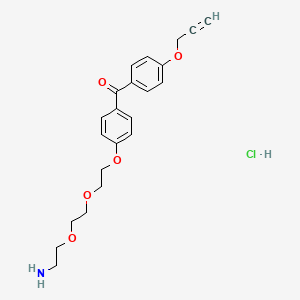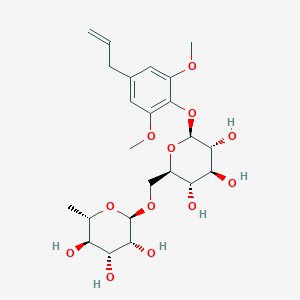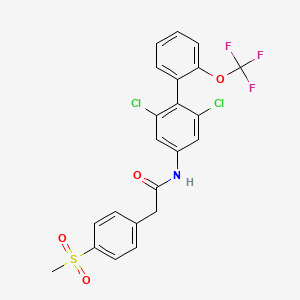
N-Ethylacetamide-PEG2-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylacetamide-PEG2-Br is a compound that belongs to the class of PEG-based PROTAC linkers. PROTACs, or Proteolysis Targeting Chimeras, are a novel approach in drug development that utilize the ubiquitin-proteasome system to selectively degrade target proteins. This compound is specifically used in the synthesis of these PROTACs .
Méthodes De Préparation
The synthesis of N-Ethylacetamide-PEG2-Br involves several steps. The general synthetic route includes the reaction of N-ethylacetamide with a PEG-based bromide compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
N-Ethylacetamide-PEG2-Br undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bases like triethylamine and solvents like dichloromethane. The major products formed from these reactions are typically PEG-based compounds that can be further utilized in the synthesis of PROTACs .
Applications De Recherche Scientifique
N-Ethylacetamide-PEG2-Br has several scientific research applications. It is primarily used in the field of drug development, particularly in the synthesis of PROTACs. These PROTACs are used to selectively degrade target proteins, making them valuable tools in the study of protein function and the development of targeted therapies. Additionally, this compound can be used in various biological and medicinal chemistry applications .
Mécanisme D'action
The mechanism of action of N-Ethylacetamide-PEG2-Br involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in close proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
N-Ethylacetamide-PEG2-Br is unique in its structure and function as a PEG-based PROTAC linker. Similar compounds include other PEG-based linkers used in the synthesis of PROTACs, such as N-Ethylacetamide-PEG2-NH2 and N-Ethylacetamide-PEG2-OH. These compounds share similar properties but differ in their specific functional groups, which can affect their reactivity and suitability for different applications .
Propriétés
Formule moléculaire |
C8H16BrNO3 |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
2-[2-(2-bromoethoxy)ethoxy]-N-ethylacetamide |
InChI |
InChI=1S/C8H16BrNO3/c1-2-10-8(11)7-13-6-5-12-4-3-9/h2-7H2,1H3,(H,10,11) |
Clé InChI |
CJWTZNUACNANNN-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)COCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)






![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)

![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)


![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
